molecular formula C5H7BO3S B151725 5-Hydroxymethylthiophene-2-boronic acid CAS No. 338454-45-8

5-Hydroxymethylthiophene-2-boronic acid

Cat. No.: B151725
CAS No.: 338454-45-8
M. Wt: 157.99 g/mol
InChI Key: IVBZNXLSUVVBCY-UHFFFAOYSA-N
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Description

5-Hydroxymethylthiophene-2-boronic acid is an organoboron compound with the molecular formula C5H7BO3S It is a boronic acid derivative featuring a thiophene ring substituted with a hydroxymethyl group and a boronic acid group

Mechanism of Action

Target of Action

5-Hydroxymethylthiophene-2-boronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the palladium catalyst and the organic groups involved in the SM coupling .

Mode of Action

In the SM coupling, the this compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, the organoboron compound (such as this compound) transfers the organic group from boron to palladium .

Biochemical Pathways

It’s known that the compound plays a crucial role in the sm coupling, which is widely used in organic synthesis to create carbon–carbon bonds . The downstream effects of this reaction can vary greatly depending on the specific organic groups involved in the coupling.

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which could impact its absorption and distribution in biological systems. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of the action of this compound is the formation of a new carbon–carbon bond via the SM coupling . This reaction is highly useful in organic synthesis, enabling the creation of a wide variety of complex organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water can affect its availability in aqueous environments. Additionally, the compound’s stability at different temperatures can impact its efficacy and stability in various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxymethylthiophene-2-boronic acid typically involves the borylation of thiophene derivatives. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where a thiophene derivative is coupled with a boronic acid or boronate ester under mild conditions . The reaction generally requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (like toluene or ethanol).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxymethylthiophene-2-boronic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The boronic acid group can be reduced to form boronates or boranes.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be used.

Major Products:

    Oxidation: Thiophene-2-carboxylic acid or thiophene-2-aldehyde.

    Reduction: Thiophene-2-boronic ester or thiophene-2-borane.

    Substitution: Various substituted thiophene derivatives depending on the electrophile or nucleophile used.

Scientific Research Applications

5-Hydroxymethylthiophene-2-boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thiophene-2-boronic acid: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.

    5-Bromomethylthiophene-2-boronic acid: Contains a bromomethyl group instead of a hydroxymethyl group, leading to different reactivity and applications.

    5-Methylthiophene-2-boronic acid: Lacks the hydroxyl functionality, limiting its use in certain biochemical applications.

Uniqueness: 5-Hydroxymethylthiophene-2-boronic acid is unique due to the presence of both a hydroxymethyl group and a boronic acid group, providing a combination of reactivity and functionality that is valuable in various fields of research and industry.

Properties

IUPAC Name

[5-(hydroxymethyl)thiophen-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BO3S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7-9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBZNXLSUVVBCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402564
Record name 5-HYDROXYMETHYLTHIOPHENE-2-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338454-45-8
Record name B-[5-(Hydroxymethyl)-2-thienyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338454-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-HYDROXYMETHYLTHIOPHENE-2-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-formylthiophen-2-ylboronic acid (15.6 mg, 0.1 mmol) in MeOH (0.5 mL) was added excess amount of NaBH4. The mixture was stirred at room temperature for 2 hours and evaporated under reduced pressure to afford crude 5-(hydroxymethyl)thiophen-2-ylboronic acid, which was used in step E without further purification.
Quantity
15.6 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

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